molecular formula C12H16BF4N3O3 B15289390 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate CAS No. 52018-28-7

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate

Katalognummer: B15289390
CAS-Nummer: 52018-28-7
Molekulargewicht: 337.08 g/mol
InChI-Schlüssel: SRNKONGUKDFCLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate is an organic compound with the chemical formula C12H16BF4N3O3. It is a diazonium salt that appears as a light yellow crystalline substance. This compound is soluble in water and various organic solvents .

Vorbereitungsmethoden

The synthesis of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate typically involves the following steps :

    Reaction with Sodium Nitrite: 2,5-Dimethoxy-4-(morpholin-4-yl)benzene is reacted with sodium nitrite in an acidic medium to form the corresponding diazonium salt.

    Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid to yield this compound.

Analyse Chemischer Reaktionen

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including :

    Substitution Reactions: It can participate in diazo coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

    Oxidation Reactions: Under certain conditions, the compound can undergo oxidation, although this is less common.

Common reagents used in these reactions include sodium nitrite, tetrafluoroboric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate is widely used in scientific research, particularly in the fields of chemistry and materials science . Some of its applications include:

    Organic Synthesis: It serves as a source of diazonium ions for various organic synthesis reactions.

    Diazo Coupling Reactions: It is used to couple with other compounds to form new carbon-carbon or carbon-heteroatom bonds.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate involves the formation of diazonium ions, which are highly reactive intermediates in organic synthesis . These ions can undergo various reactions, such as coupling with other compounds to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as :

    2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate: Similar in structure but with ethoxy groups instead of methoxy groups.

    2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate: Contains butoxy groups instead of methoxy groups.

The uniqueness of this compound lies in its specific reactivity and solubility properties, which make it suitable for certain applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

52018-28-7

Molekularformel

C12H16BF4N3O3

Molekulargewicht

337.08 g/mol

IUPAC-Name

2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H16N3O3.BF4/c1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;2-1(3,4)5/h7-8H,3-6H2,1-2H3;/q+1;-1

InChI-Schlüssel

SRNKONGUKDFCLV-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.